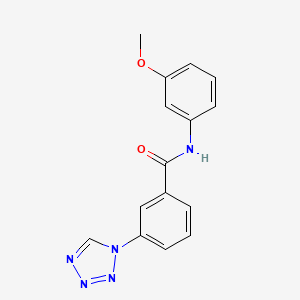
N-cycloheptyl-1-(methylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-based compounds, particularly those modified with sulfonyl groups, play a significant role in medicinal chemistry due to their diverse biological activities. The introduction of sulfonyl groups into piperidine scaffolds can significantly alter their physicochemical properties, enhancing their potential as therapeutic agents.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions, starting from readily available piperidine or its precursors. For sulfonyl-modified derivatives, a common approach includes the functionalization of the piperidine ring with sulfonyl chloride under basic conditions. This method has been utilized to synthesize various piperidine-based inhibitors with potential biological activities (Cioffi et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives, particularly those incorporating sulfonyl groups, can be performed using techniques such as X-ray crystallography. These studies reveal the conformational preferences of the piperidine ring and the orientation of the sulfonyl group, which are crucial for understanding the compound's biological activity (Gökşin Aydinli et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cycloheptyl-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-20(18,19)16-10-8-12(9-11-16)14(17)15-13-6-4-2-3-5-7-13/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXAJWUUSBEIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5864706.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)
![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5864731.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide](/img/structure/B5864748.png)

![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)
![N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)



